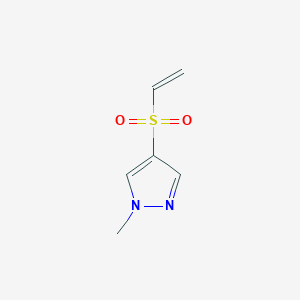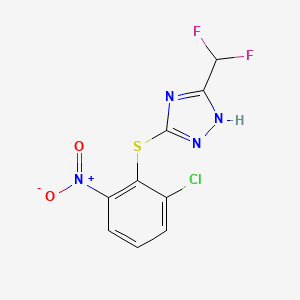
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a vinylpyridine moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine involves several steps. One common method includes the reaction of 1-ethylpiperazine with 2-chloro-5-vinylpyridine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group to an ethyl group.
Applications De Recherche Scientifique
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylpyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Ethyl-4-(2-pyridyl)piperazine: Lacks the vinyl group, leading to different reactivity and binding properties.
1-Methyl-4-(5-vinylpyridin-2-yl)piperazine: Substitution of the ethyl group with a methyl group alters the compound’s steric and electronic properties.
1-Ethyl-4-(3-vinylpyridin-2-yl)piperazine: The position of the vinyl group on the pyridine ring changes, affecting the compound’s chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both ethyl and vinyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-(5-ethenylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-3-12-5-6-13(14-11-12)16-9-7-15(4-2)8-10-16/h3,5-6,11H,1,4,7-10H2,2H3 |
Clé InChI |
XSZYFIRTDIGAMM-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


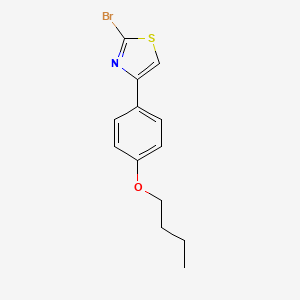


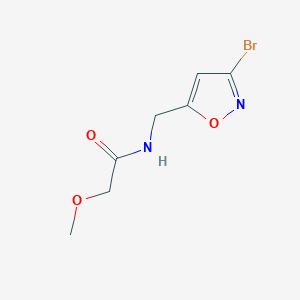
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
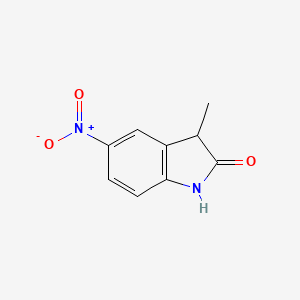


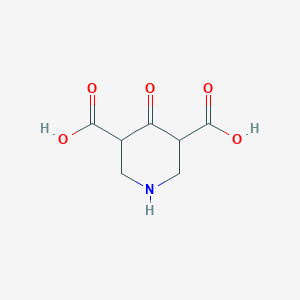
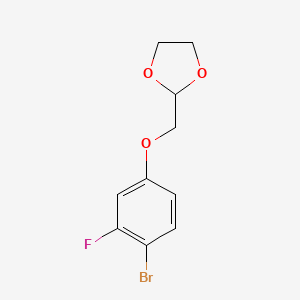
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

